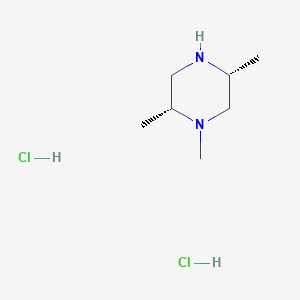
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine is a heterocyclic compound characterized by a tetrazine ring substituted with benzyl and diamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of 3,6-diamino-1,2,4,5-tetrazine with benzyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrazine-3,6-diamine: A simpler analog without the benzyl group.
3,6-Diamino-1,2,4,5-tetrazine: Another analog with different substitution patterns.
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Known for its use in high-energy materials.
Uniqueness
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine stands out due to its unique benzyl substitution, which can enhance its reactivity and potential applications in various fields. The presence of the benzyl group can also influence the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H10N6 |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15) |
Clave InChI |
KPMFHSFEJHSXFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NN=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)







![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)


